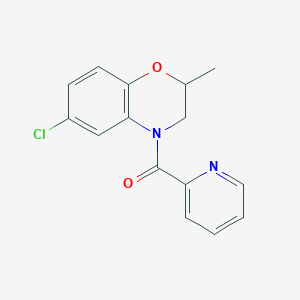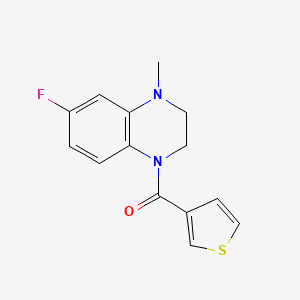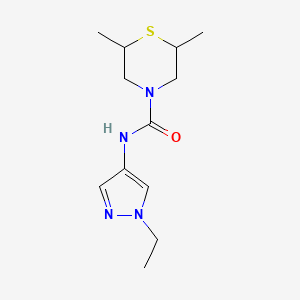
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone, also known as BMH-21, is a chemical compound that has gained attention in the scientific community for its potential use in cancer treatment.
Wirkmechanismus
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. HSP90 is overexpressed in many types of cancer cells, and its inhibition can lead to the degradation of proteins that are essential for cancer cell survival.
Biochemical and Physiological Effects:
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone has been shown to have a selective cytotoxic effect on cancer cells, while having minimal toxicity on normal cells. It has also been shown to have anti-inflammatory and anti-angiogenic effects, which can help to prevent the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone is its high potency and selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, its low solubility in water can make it difficult to administer in vivo, and more research is needed to determine the optimal dosing and delivery methods.
Zukünftige Richtungen
Future research on (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone could involve the development of more effective delivery methods, as well as the investigation of its potential use in combination with other cancer treatments. Additionally, further studies could focus on the mechanism of action of (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone and its effects on different types of cancer cells.
Synthesemethoden
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone can be synthesized through a multistep process involving the reaction of 2-aminopyridine with 2-chlorobenzoyl chloride, followed by the reaction of the resulting compound with 2-amino-4-methylphenol. The final product is obtained through a cyclization reaction involving the reaction of the intermediate compound with phosphorus oxychloride.
Wissenschaftliche Forschungsanwendungen
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone has been the subject of numerous scientific studies due to its potential as a cancer treatment. Research has shown that (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone has the ability to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce the size of tumors in animal models.
Eigenschaften
IUPAC Name |
(6-chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10-9-18(15(19)12-4-2-3-7-17-12)13-8-11(16)5-6-14(13)20-10/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZNSRRVLLDMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(O1)C=CC(=C2)Cl)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)




![N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)

![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)



![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)

